2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one
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Overview
Description
2-(1,3-benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one is a member of flavonoids and an ether.
Scientific Research Applications
Synthesis Techniques
- A study by Coelho et al. (1992) discusses the synthesis of related compounds, focusing on efficient methods for preparing chromenes (Coelho, Vasconcellos, Simas, Rabi, & Costa, 1992).
- Kočevar et al. (1992) detail a synthetic approach for producing 2H-pyran-2-ones and fused pyran-2-ones, which are structurally related to the compound (Kočevar, Kepe, Petrič, Polanc, & Verček, 1992).
Chemical Transformations
- Jones (1981) explored the aminolysis and hydrolysis of chromonyl oxazolones, leading to the formation of novel chromones, which are structurally similar to the compound of interest (Jones, 1981).
- Research by Karale et al. (2002) delved into the synthesis of 3-methyl-4-[(chromon-3-yl)methylene]-1-phenylpyrazolin-5(4H)-ones, revealing insights into the chemical behavior of related compounds (Karale, Gill, Khan, Chavan, Mane, & Shingare, 2002).
Biological Activity
- Mulwad and Mayekar (2008) reported on the synthesis of derivatives of the compound and their significant antibacterial activities, highlighting its potential in medical applications (Mulwad & Mayekar, 2008).
Photochemical Applications
- Kumbaraci et al. (2012) investigated a 1,3-benzodioxole derivative for its use as a photoinitiator in free radical polymerization, demonstrating the compound's utility in material science (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Natural Sources and Isolation
- Das et al. (2009) isolated homoisoflavonoids structurally similar to the compound from Caesalpinia pulcherrima, providing insight into its natural occurrence and potential biological activities (Das, Thirupathi, Ravikanth, Kumar, Sarma, & Basha, 2009).
Novel Compound Formation
- Research by Majumdar et al. (1993) demonstrates the formation of novel compounds through rearrangement of similar molecules, which could be relevant to the compound (Majumdar, Das, & Jana, 1993).
Properties
Molecular Formula |
C25H26O9 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-(3-methylbut-2-enoxy)chromen-4-one |
InChI |
InChI=1S/C25H26O9/c1-13(2)9-10-31-25-23(29-5)20(27-3)17-18(26)22(28-4)19(34-21(17)24(25)30-6)14-7-8-15-16(11-14)33-12-32-15/h7-9,11H,10,12H2,1-6H3 |
InChI Key |
BIFYLTRGPHBXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C(=C1OC)OC)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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